molecular formula C8H6Cl2F2 B1409060 3,5-Dichloro-4-methylbenzodifluoride CAS No. 1806346-72-4

3,5-Dichloro-4-methylbenzodifluoride

Cat. No.: B1409060
CAS No.: 1806346-72-4
M. Wt: 211.03 g/mol
InChI Key: KQTGTNWYNDEGLK-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylbenzodifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 3 and 5, a methyl group at position 4, and two fluorine atoms likely occupying adjacent positions (e.g., 2 and 6). The compound’s reactivity and stability are influenced by the electron-withdrawing chlorine and fluorine atoms, which modulate its solubility, melting point, and suitability for further functionalization.

Properties

IUPAC Name

1,3-dichloro-5-(difluoromethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTGTNWYNDEGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-methylbenzodifluoride typically involves the chlorination of 4-methylbenzodifluoride. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-4-methylbenzodifluoride may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methylbenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the chlorine atoms or reduce the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing chlorine.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dechlorinated or hydrogenated products.

Scientific Research Applications

3,5-Dichloro-4-methylbenzodifluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylbenzodifluoride involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methyl group can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,5-Dichloro-4-methylbenzodifluoride with structurally related compounds, emphasizing molecular features, physico-chemical properties, and applications. Data are inferred from analogs in the evidence where direct information is unavailable.

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Properties/Applications
3,5-Dichloro-4-methylbenzodifluoride* C₈H₅Cl₂F₂ ~219.0 (estimated) Cl, F, CH₃ Likely low polarity; potential intermediate in agrochemical synthesis.
3,5-Dichloro-4-(trifluoromethyl)aniline C₇H₃Cl₂F₃N ~229.0 Cl, CF₃, NH₂ High electron-withdrawing effects; used in pharmaceutical precursor synthesis .
3,5-Dichloro-2,2,2-Trifluoroacetophenone C₈H₃Cl₂F₃O ~243.0 Cl, CF₃, COCH₃ Reactive ketone group; employed in cross-coupling reactions .
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid C₇H₃Cl₂FO₃ ~225.0 Cl, F, OH, COOH Enhanced solubility in polar solvents; acidic properties suit drug design .
3,5-Difluoro-4-methyl-benzoyl chloride C₈H₅ClF₂O 190.57 Cl, F, CH₃, COCl High reactivity as an acylating agent; used in peptide synthesis .

*Hypothetical data inferred from analogs.

Key Observations:

Electronic Effects :

  • Chlorine and fluorine substituents increase electronegativity, enhancing resistance to electrophilic substitution. Methyl groups (e.g., in 3,5-Dichloro-4-methylbenzodifluoride) introduce steric hindrance and moderate electron-donating effects .
  • Trifluoromethyl groups (e.g., in 3,5-Dichloro-4-(trifluoromethyl)aniline) significantly lower electron density, improving stability under harsh reaction conditions .

Reactivity :

  • Benzoyl chloride derivatives (e.g., 3,5-Difluoro-4-methyl-benzoyl chloride) exhibit high reactivity toward nucleophiles, enabling efficient acylations .
  • Hydroxy and carboxylic acid groups (e.g., in 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid) enhance solubility in aqueous media, making them suitable for biological applications .

Applications :

  • Agrochemicals : Methyl- and chloro-substituted aromatics are intermediates in herbicide synthesis due to their stability and lipophilicity.
  • Pharmaceuticals : Aniline and benzoic acid derivatives serve as precursors for antimalarial and antimicrobial agents .

Biological Activity

3,5-Dichloro-4-methylbenzodifluoride is an organic compound with significant potential in biological applications due to its unique structural characteristics. This article explores its biological activity, focusing on its interaction with various biological targets, potential pharmacological applications, and relevant research findings.

Chemical Structure and Properties

3,5-Dichloro-4-methylbenzodifluoride features a benzene ring substituted with two chlorine atoms and one methyl group. Its molecular formula is C8H6Cl2C_8H_6Cl_2, which contributes to its chemical reactivity and biological interactions. The presence of chlorine atoms enhances the compound's ability to interact with enzymes and receptors, influencing binding affinity and specificity.

Research indicates that 3,5-Dichloro-4-methylbenzodifluoride may interact with various biological molecules, including proteins and nucleic acids. Its mechanism of action likely involves:

  • Inhibition or Activation of Enzymatic Activity : The compound's structural features allow it to bind effectively to specific enzymes, potentially altering their activity.
  • Modulation of Receptor Activity : It may influence receptor binding, affecting downstream signaling pathways.

Antimicrobial Activity

One notable study investigated the antimicrobial properties of compounds similar to 3,5-Dichloro-4-methylbenzodifluoride. The study found that certain volatile compounds exhibited significant inhibitory effects against plant-pathogenic bacteria and fungi. While not directly testing 3,5-Dichloro-4-methylbenzodifluoride, it highlights the potential for similar compounds in agricultural applications .

Pharmacological Applications

Research has explored the pharmacological potential of compounds in the same class as 3,5-Dichloro-4-methylbenzodifluoride. For instance:

  • Thyroid Hormone Receptor Modulation : Compounds with similar structures have shown selective activity towards thyroid hormone receptors, suggesting that 3,5-Dichloro-4-methylbenzodifluoride may also interact with these pathways .
  • Potential Drug Development : The unique binding characteristics of this compound make it a candidate for further investigation in drug development processes.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study (2021)Identified antimicrobial properties in similar compounds against plant pathogens. Highlights potential for agricultural use .
Pharmacological Research (2014)Explored selective interactions with thyroid hormone receptors; implications for metabolic regulation .
Structural AnalysisInvestigated chemical reactivity due to the presence of chlorine and methyl groups; suggests diverse biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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